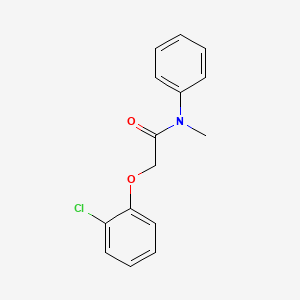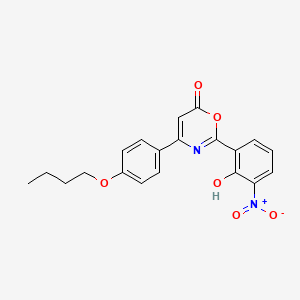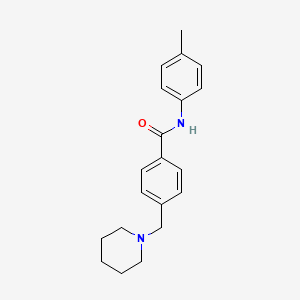
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide
説明
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide, also known as Miltefosine, is a phosphocholine analogue that has been used as an antiprotozoal and antineoplastic agent. It was originally developed as an antineoplastic agent, but later found to have activity against protozoan parasites such as Leishmania and Trypanosoma.
作用機序
The exact mechanism of action of 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide is not fully understood. It is believed to target cell membranes, disrupting their structure and function. In cancer cells, it has been shown to inhibit the activity of various enzymes involved in cell signaling and metabolism, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It has also been shown to inhibit angiogenesis, the process by which tumors develop blood vessels to support their growth.
In parasitic infections, this compound has been found to disrupt the cell membranes of the parasites, leading to their death. It has also been shown to modulate the immune response, enhancing the activity of macrophages and other immune cells.
実験室実験の利点と制限
One advantage of 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide is its broad-spectrum activity against both cancer cells and protozoan parasites. This makes it a useful tool for studying the mechanisms of cell death and membrane disruption.
However, this compound has some limitations for lab experiments. It is a relatively toxic compound, and care must be taken to ensure proper handling and disposal. In addition, its activity can be affected by factors such as pH and temperature, which can make it difficult to reproduce results across different experiments.
将来の方向性
There are several future directions for research on 2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide. One area of interest is its potential use in combination therapy for cancer and parasitic infections. It has been shown to enhance the activity of other chemotherapeutic agents, and may be useful in overcoming drug resistance.
Another area of interest is the development of new formulations of this compound that can improve its bioavailability and reduce its toxicity. This could make it a more effective and safer treatment option for parasitic infections and certain types of cancer.
Conclusion:
This compound is a phosphocholine analogue with broad-spectrum activity against cancer cells and protozoan parasites. Its mechanism of action involves disruption of cell membranes and modulation of cell signaling pathways. While it has some limitations for lab experiments, it remains a useful tool for studying the mechanisms of cell death and membrane disruption. Future research may focus on its potential use in combination therapy and the development of new formulations to improve its safety and efficacy.
科学的研究の応用
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide has been extensively studied for its antineoplastic and antiprotozoal activities. In cancer research, it has been shown to induce apoptosis in various cancer cell lines, including breast, ovarian, and prostate cancer. In addition, it has been found to inhibit the growth of solid tumors in animal models.
In parasitology, this compound has been used to treat leishmaniasis, a parasitic disease transmitted by sandflies. It has also been shown to be effective against Trypanosoma cruzi, the parasite responsible for Chagas disease.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-17(12-7-3-2-4-8-12)15(18)11-19-14-10-6-5-9-13(14)16/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCNZUHFVQOOJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(benzyloxy)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4699843.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)
![2-bromo-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4699863.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)
![3-({[5-methyl-4-phenyl-3-(propoxycarbonyl)-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4699892.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-isobutyl-4-piperidinecarboxamide](/img/structure/B4699905.png)


![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)
![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
